Topic: Discovery and Natural Sources of Phenalenone Derivatives
Topic: Discovery and Natural Sources of Phenalenone Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Allure of the Phenalenone Core
Phenalenones represent a fascinating and structurally diverse class of polycyclic aromatic compounds built upon the tricyclic 1H-phenalen-1-one scaffold.[1] First isolated from fungi in the mid-20th century, these natural products have since been discovered in a remarkable array of organisms, from terrestrial microbes to higher plants and marine endophytes.[2][3][4] Their significance in the field of natural product chemistry and drug development stems not only from their unique chemical architecture but also from the broad spectrum of potent biological activities they exhibit, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory properties.[1][2][3]
This guide, intended for professionals in the chemical and biological sciences, moves beyond a simple cataloging of compounds. It aims to provide a deeper understanding of the causality behind their natural distribution, the elegant and divergent biosynthetic strategies organisms employ for their construction, and the robust experimental workflows required for their discovery and characterization. As we explore the ecological niches that harbor these molecules, we uncover a rich tapestry of chemical defense, signaling, and adaptation, offering valuable insights for the development of next-generation therapeutics.
The Global Distribution: Natural Reservoirs of Phenalenone Derivatives
The discovery of phenalenones is a story of exploring Earth's biodiversity. While initially confined to soil fungi, the search has expanded to reveal their presence in a variety of ecosystems, underscoring their evolutionary importance.
The Fungal Kingdom: A Prolific Bioreactor
Fungi are the undisputed masters of phenalenone production, generating an immense variety of these polyketide-derived metabolites.[3][5][6] The structural diversity observed in fungal phenalenones is a direct result of the versatile enzymatic machinery that can modify the core scaffold through processes like homo- and heterodimerization, oxidation, prenylation, and nitrogenation.[3][6]
Key phenalenone-producing fungal genera include:
-
Penicillium : This genus is the historical and a continuing source of foundational phenalenones. The initial discoveries of atrovenetin and the herqueinones (e.g., herqueinone, isoherqueinone) were from species like Penicillium atrovenetum and P. herquei.[4] Modern screening efforts continue to uncover novel derivatives, such as ent-12-methoxyisoherqueinone and scleroamides, from soil-associated P. herquei strains.[5][7]
-
Aspergillus : Known for producing a wide array of secondary metabolites, this genus is the source of compounds like funalenone, which exhibits inhibitory activity against collagenase and HIV-integrase.[2]
-
Talaromyces : This genus is notable for producing complex dimeric phenalenones, such as talaromycesone A and the bacillisporins.[2]
-
Marine and Endophytic Fungi : These ecological niches represent a frontier for discovering novel chemical entities. Marine-derived fungi, in particular, yield phenalenones with unique structural modifications driven by the distinct environmental pressures of their habitat. For instance, Coniothyrium cereale, an endophyte isolated from marine algae, produces a suite of phenalenone derivatives.[3]
Table 1: Selected Phenalenone Derivatives from Fungal Sources
| Compound Name | Producing Organism | Source of Isolation | Key Bioactivity | Reference |
| Herqueinone | Penicillium herquei | Soil | Antibacterial | [5][7] |
| Atrovenetin | Penicillium atrovenetum | Soil | Antibiotic | [2] |
| Funalenone | Aspergillus niger | Environmental Isolate | Collagenase Inhibitor | [2] |
| Talaromycesone A | Talaromyces stipitatus | Filamentous Fungus | PTP1B Inhibitor | [2] |
| ent-Peniciherqueinone | Penicillium sp. | Marine-Derived Fungus | Adipogenesis Induction | [6] |
| Aspergillussanone C | Aspergillus sp. | Endophytic Fungus | hGLUT1 Inhibitor (Predicted) | [3] |
The Plant Kingdom: Phenylphenalenones as Phytoalexins
In contrast to the polyketide origin of fungal phenalenones, plants utilize a completely different biosynthetic route to produce a specific subclass known as phenylphenalenones. These compounds are integral to the plant's chemical defense system, acting as phytoalexins—antimicrobial compounds synthesized in response to pathogen attack or other stressors.[8][9][10][11][12]
Prominent plant families producing phenalenones include:
-
Musaceae (Banana Family) : Bananas (Musa species) produce phenylphenalenones like anigorufone in their rhizomes and leaves as a defense against fungal pathogens, most notably Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease.[10][13]
-
Haemodoraceae (Bloodwort Family) : This family is a rich source of uniquely structured phenylphenalenones. The pigment haemocorin, isolated from the rhizomes of Haemodorum corymbosum, was one of the first plant-derived phenalenones to be characterized.[4]
-
Strelitziaceae (Bird of Paradise Family) : More recently, phytochemical analysis of the rhizomes of Strelitzia reginae (Bird of Paradise) led to the isolation of several known and new phenalenone-type compounds, expanding the known taxonomic distribution of these molecules.[13][14]
Other Natural Sources
While fungi and plants are the primary sources, the phenalenone scaffold has appeared elsewhere. For instance, some phenalenones are recognized as pollutants resulting from the combustion of fossil fuels.[3] Although the direct biosynthesis of phenalenones by insects has not been extensively documented, many plant-derived phenalenones exhibit potent insecticidal and anti-nematode activities, often through a light-activated, photosensitizing mechanism that generates reactive oxygen species.[11][12] This highlights their role in plant-insect interactions. Furthermore, endophytic fungi living within plants, such as Muscodor vitigenus, can produce related aromatic insect repellents like naphthalene, showcasing the complex chemical interplay within an ecosystem.[15]
Biosynthesis: Two Paths to a Tricyclic Core
The existence of phenalenones in both fungi and plants is a classic example of convergent evolution in secondary metabolism. The two kingdoms independently evolved distinct biochemical pathways to construct the same core chemical scaffold, a testament to its utility.
The Fungal Polyketide Pathway
Fungal phenalenones are canonical polyketides, assembled from simple acetate and malonate building blocks.[3] The process is orchestrated by a Type I iterative Polyketide Synthase (PKS).
Causality of the Pathway:
-
Chain Assembly: The PKS enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to build a linear heptaketide chain. The length of this chain is a critical control point determining the final ring system.
-
Cyclization and Aromatization: The flexible polyketide chain is then folded into a precise conformation within the PKS catalytic pocket, facilitating a series of intramolecular aldol condensations. This cascade of reactions forms the fused tricyclic ring system, which subsequently aromatizes.
-
Post-PKS Modification: The initial aromatic product is then released from the PKS and undergoes extensive tailoring by a suite of enzymes. These modifications, including hydroxylations, methylations, prenylations, and oxidative cleavages, are responsible for the vast structural diversity of fungal phenalenones.[3]
The Plant Phenylpropanoid-Diarylheptanoid Pathway
Plants construct their phenylphenalenones through a completely different strategy, merging intermediates from the shikimate and acetate pathways.[4] This pathway is closely related to the biosynthesis of other plant natural products like curcuminoids and gingerols.
Causality of the Pathway:
-
Shikimate Pathway Origin: The pathway begins with aromatic amino acids (phenylalanine or tyrosine) derived from the shikimate pathway, which are converted into cinnamic acid derivatives (C6-C3 units).
-
Formation of Diarylheptanoid: A C6-C3 unit is extended with acetate units to form a diarylheptanoid intermediate. This molecule contains two phenyl rings connected by a seven-carbon chain, which is the key precursor.
-
Intramolecular Cyclization: The diarylheptanoid undergoes an intramolecular oxidative coupling reaction. This key step, often catalyzed by a cytochrome P450 enzyme, forges the third ring of the phenalenone system, linking the two phenyl rings in a specific manner to yield the final phenylphenalenone structure.[4]
Experimental Workflow: From Crude Extract to Pure Compound
The isolation and structural elucidation of novel phenalenone derivatives is a rigorous process that demands a systematic and multi-technique approach. The protocol described below represents a self-validating system where each step purifies the sample and provides data that informs the next stage of the process.
Protocol: Isolation and Characterization of Fungal Phenalenones
Rationale: This workflow is designed to efficiently separate complex phenalenone mixtures from a fungal culture based on their physicochemical properties (polarity, size, chirality) and subsequently determine their exact chemical structure using a combination of spectroscopic methods.
1. Fungal Cultivation and Extraction
- 1.1. Cultivation: Culture the producing fungal strain (e.g., Penicillium herquei FT729) in a suitable liquid or solid medium (e.g., Potato Dextrose Broth) for 2-4 weeks to allow for sufficient production of secondary metabolites.
- 1.2. Extraction: Separate the mycelium from the broth via filtration. Exhaustively extract both the broth and the mycelial mass with an organic solvent like ethyl acetate (EtOAc). The choice of EtOAc is strategic as it efficiently extracts medium-polarity compounds like phenalenones while leaving behind highly polar sugars and salts.
- 1.3. Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.
2. Chromatographic Purification Cascade
- 2.1. Initial Fractionation (VLC/MPLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica gel column. Elute with a stepwise gradient of increasing polarity (e.g., hexane -> EtOAc -> methanol). This step separates the complex mixture into several less complex fractions based on polarity.
- 2.2. Size-Exclusion Chromatography: Further purify the phenalenone-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase. This separates compounds based on their molecular size and helps remove polymeric material.
- 2.3. High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative or semi-preparative HPLC.
- Reverse-Phase (C18): Use a C18 column with a water/acetonitrile or water/methanol gradient. This is the workhorse for isolating individual compounds.
- Chiral-Phase: If racemic mixtures are suspected or detected (e.g., (+)- and (-)-scleroamide), use a chiral-phase HPLC column to separate the enantiomers.[5][7]
3. Structure Elucidation
- 3.1. High-Resolution Mass Spectrometry (HR-ESIMS): Analyze the pure compound to obtain its exact mass, which allows for the unambiguous determination of its molecular formula.[5][7][14]
- 3.2. 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a full suite of NMR spectra.
- ¹H NMR: Determines the number and type of protons.
- ¹³C NMR: Determines the number and type of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing the connectivity of the molecule. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the assembly of the complete carbon skeleton.[5][7][14]
- 3.3. Determination of Absolute Configuration: For chiral molecules, determine the absolute stereochemistry using techniques such as comparing experimental Electronic Circular Dichroism (ECD) spectra with those predicted by quantum chemical calculations (TDDFT).[5][7]
subgraph "Structure Elucidation"
I --> L[HR-ESIMS for Molecular Formula];
I --> M[1D & 2D NMR for Connectivity];
K --> N[ECD Spectroscopy for Absolute Configuration];
end
N --> O((Final Structure));
M --> O;
L --> O;
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Conclusion and Future Outlook
The study of phenalenone derivatives continues to be a vibrant and rewarding field. Their widespread distribution across different biological kingdoms and their convergent biosynthetic evolution highlight their chemical robustness and biological utility. For researchers in drug development, phenalenones offer a privileged scaffold with proven, diverse bioactivities.
The future of phenalenone research will likely focus on several key areas:
-
Exploring Novel Niches: Systematic exploration of untapped environments, such as extremophiles, marine sediments, and unique plant endophytes, will undoubtedly lead to the discovery of new phenalenone structures.
-
Genomic Mining: With the increasing availability of fungal and plant genomes, bioinformatics approaches can be used to identify the biosynthetic gene clusters responsible for phenalenone production, enabling targeted discovery and heterologous expression.
-
Synthetic Biology: Engineering the biosynthetic pathways of phenalenones in tractable microbial hosts could allow for the sustainable production of rare derivatives and the creation of "unnatural" analogues with enhanced therapeutic properties.
By integrating classical natural product chemistry with modern genomic and synthetic tools, the scientific community is well-positioned to unlock the full potential of this remarkable class of molecules.
References
-
Lee, H. B., et al. (2022). New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1). PubMed. Available at: [Link]
-
Lee, H. B., et al. (2022). New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1). Sungkyunkwan University. Available at: [Link]
-
Hölscher, D., & Schneider, B. (2000). Phenalenones from Strelitzia reginae. PubMed. Available at: [Link]
-
El-Demerdash, A., et al. (2024). Phenalenones and Polyesters from Talaromyces stipitatus and Structure Revision of Talaromycesone A. Journal of Natural Products. Available at: [Link]
-
ResearchGate. (n.d.). Naturally occurring phenalenones and the photoyield. ResearchGate. Available at: [Link]
-
Pinto, D. C., et al. (2024). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. MDPI. Available at: [Link]
-
Späth, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. PMC - NIH. Available at: [Link]
-
Abdel-Razek, A. S., et al. (2023). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Späth, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Molecular design of phenalenone derivatives and their synthesis routes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Phenalenones from Strelitzia reginae. ResearchGate. Available at: [Link]
-
Thomas, R. (1971). The Biosynthesis of Phenalenones. IUPAC. Available at: [Link]
-
Späth, J., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. MDPI. Available at: [Link]
-
Lee, H., et al. (2014). Phenalenones from a Marine-Derived Fungus Penicillium sp. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study. ResearchGate. Available at: [Link]
-
Song, Y., et al. (2017). Phytoalexin Phenalenone Derivatives Inactivate Mosquito Larvae and Root-knot Nematode as Type-II Photosensitizer. ResearchGate. Available at: [Link]
-
Li, A., et al. (2017). Synthesis and insecticidal evaluation of phytoalexin phenalenones derivatives. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Supplementary Information Phenalenone Phytoalexin Derivatives Inactivate Mosquito Larvae and Root-knot Nematode as Type-II Photo. ResearchGate. Available at: [Link]
-
Daisy, B. H., et al. (2002). Naphthalene, an insect repellent, is produced by Muscodor vitigenus, a novel endophytic fungus. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenalenones from a Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and insecticidal evaluation of phytoalexin phenalenones derivatives [html.rhhz.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenalenones from Strelitzia reginae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naphthalene, an insect repellent, is produced by Muscodor vitigenus, a novel endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
